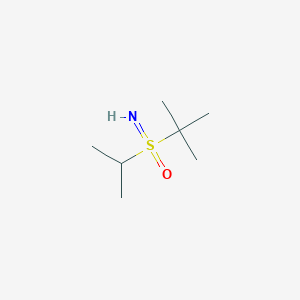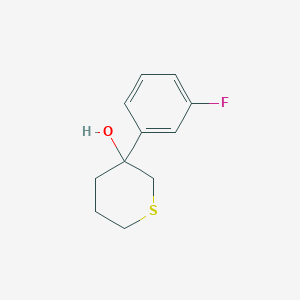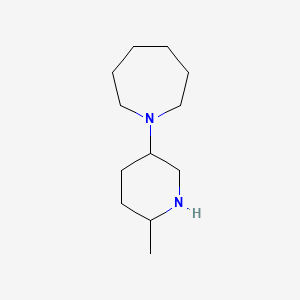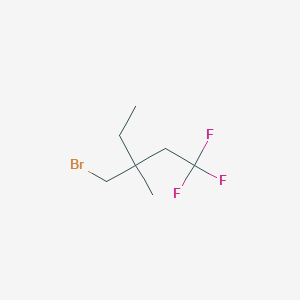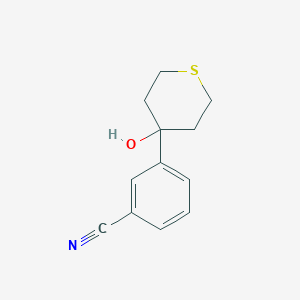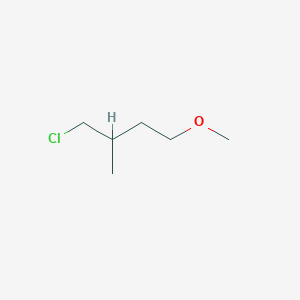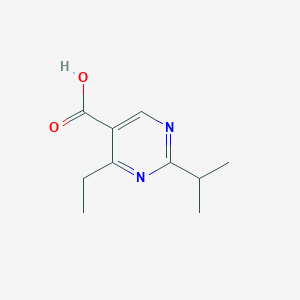![molecular formula C13H17Br B13208318 [1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
[1-(Bromomethyl)cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Bromomethyl)cyclohexyl]benzene: is an organic compound with the molecular formula C13H17Br It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclohexyl]benzene typically involves the bromination of cyclohexylmethylbenzene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Bromomethyl)cyclohexyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Depending on the nucleophile, products can include [1-(Hydroxymethyl)cyclohexyl]benzene, [1-(Cyanomethyl)cyclohexyl]benzene, etc.
Oxidation: [1-(Carboxymethyl)cyclohexyl]benzene.
Reduction: [1-(Methyl)cyclohexyl]benzene.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [1-(Bromomethyl)cyclohexyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: It serves as a reagent in various organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of biologically active molecules and drug candidates.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: The compound may be used in the synthesis of agrochemical products like pesticides and herbicides.
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclohexyl]benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethyl Chloride: Similar but with a chlorine atom instead of bromine.
[1-(Chloromethyl)cyclohexyl]benzene: Similar but with a chlorine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom makes [1-(Bromomethyl)cyclohexyl]benzene more reactive in nucleophilic substitution reactions compared to its chlorine analogs.
Applications: The unique combination of the benzene ring and cyclohexyl group provides distinct properties that can be exploited in various chemical and industrial applications.
Properties
Molecular Formula |
C13H17Br |
|---|---|
Molecular Weight |
253.18 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclohexyl]benzene |
InChI |
InChI=1S/C13H17Br/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
PWGBTXDJELCVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Bromophenoxy)ethyl]piperazine](/img/structure/B13208244.png)

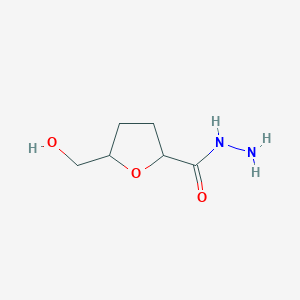

![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13208261.png)
